Cas no 1547059-48-2 (5-methyl-2-(propan-2-yl)imidazo1,2-apyridine-3-carbaldehyde)

5-Methyl-2-(propan-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic aldehyde compound featuring an imidazopyridine core with methyl and isopropyl substituents. This structure imparts reactivity suitable for further functionalization, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. The aldehyde group offers a versatile handle for condensation, nucleophilic addition, or reductive amination reactions. Its fused bicyclic system enhances stability while maintaining reactivity, beneficial for constructing complex molecular architectures. The compound's defined regiochemistry and purity ensure consistent performance in synthetic applications. It is commonly utilized in the development of bioactive molecules due to its balanced lipophilicity and electronic properties.
5-methyl-2-(propan-2-yl)imidazo1,2-apyridine-3-carbaldehyde structure
1547059-48-2 structure
Product Name:5-methyl-2-(propan-2-yl)imidazo1,2-apyridine-3-carbaldehyde
CAS No:1547059-48-2
MF:C12H14N2O
MW:202.252362728119
CID:5972430
PubChem ID:83832026
Update Time:2025-10-31

5-methyl-2-(propan-2-yl)imidazo1,2-apyridine-3-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • Imidazo[1,2-a]pyridine-3-carboxaldehyde, 5-methyl-2-(1-methylethyl)-
    • 5-methyl-2-(propan-2-yl)imidazo1,2-apyridine-3-carbaldehyde
    • 5-METHYL-2-(PROPAN-2-YL)IMIDAZO[1,2-A]PYRIDINE-3-CARBALDEHYDE
    • 1547059-48-2
    • EN300-1197330
    • Inchi: 1S/C12H14N2O/c1-8(2)12-10(7-15)14-9(3)5-4-6-11(14)13-12/h4-8H,1-3H3
    • InChI Key: MHSJUVDQJYLTBO-UHFFFAOYSA-N
    • SMILES: C12=NC(C(C)C)=C(C=O)N1C(C)=CC=C2

Computed Properties

  • Exact Mass: 202.110613074g/mol
  • Monoisotopic Mass: 202.110613074g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 242
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 34.4Ų

Experimental Properties

  • Density: 1.13±0.1 g/cm3(Predicted)
  • pka: 6.61±0.50(Predicted)

5-methyl-2-(propan-2-yl)imidazo1,2-apyridine-3-carbaldehyde Pricemore >>

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Additional information on 5-methyl-2-(propan-2-yl)imidazo1,2-apyridine-3-carbaldehyde

5-Methyl-2-(propan-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde (CAS No. 1547059-48-2): An Overview of Its Structure, Synthesis, and Biological Applications

5-Methyl-2-(propan-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde (CAS No. 1547059-48-2) is a unique compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry due to its intriguing structure and potential biological activities. This compound belongs to the class of imidazopyridines, which are known for their diverse biological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects.

The molecular structure of 5-methyl-2-(propan-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde is characterized by a fused imidazole and pyridine ring system, with a methyl group at the 5-position and an isopropyl group at the 2-position. The presence of the aldehyde functional group at the 3-position adds to its reactivity and potential for further chemical modifications. This unique combination of functional groups makes it an attractive candidate for various synthetic transformations and biological studies.

In recent years, significant progress has been made in the synthesis of 5-methyl-2-(propan-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde. One of the most common synthetic routes involves the condensation of 3-methyl-1H-imidazo[4,5-b]pyridine with isobutyraldehyde followed by methylation. This method has been optimized to achieve high yields and purity, making it suitable for large-scale production. Additionally, alternative synthetic strategies have been explored to improve the efficiency and selectivity of the synthesis process.

The biological activities of 5-methyl-2-(propan-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde have been extensively studied in various in vitro and in vivo models. Research has shown that this compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Beyond its anti-inflammatory effects, 5-methyl-2-(propan-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde has also demonstrated promising anti-cancer activity. Studies have shown that it can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell proliferation and survival. For instance, it has been reported to inhibit the PI3K/AKT pathway in breast cancer cells, leading to reduced cell viability and increased apoptosis.

In addition to its direct biological effects, 5-methyl-2-(propan-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde has been investigated as a lead compound for drug development. Its structural features make it amenable to chemical modifications that can enhance its pharmacological properties. For example, derivatization at the aldehyde group can yield compounds with improved solubility and bioavailability. These derivatives have shown enhanced potency and selectivity in preclinical studies.

The pharmacokinetic properties of 5-methyl-2-(propan-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde have also been studied to understand its behavior in biological systems. Research has indicated that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. These properties are crucial for its potential use as a therapeutic agent in clinical settings.

In conclusion, 5-methyl-2-(propan-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde (CAS No. 1547059-48-2) is a promising compound with a wide range of potential applications in medicinal chemistry. Its unique molecular structure and diverse biological activities make it an attractive target for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound holds great promise for advancing our understanding and treatment of various diseases.

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